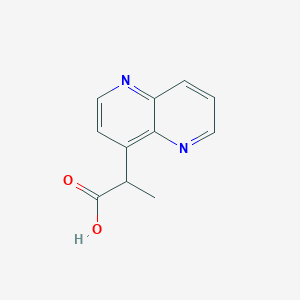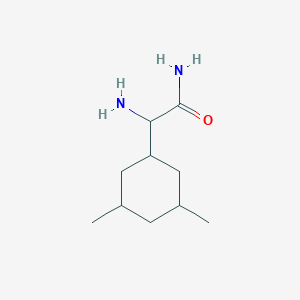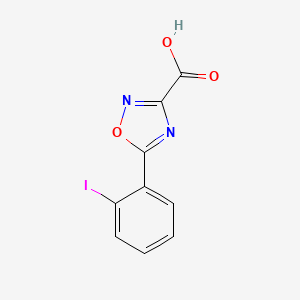
2-(1,5-Naphthyridin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-Naphthyridin-4-yl)propanoic acid is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a naphthyridine ring fused with a propanoic acid moiety, making it a valuable scaffold for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The propanoic acid group can then be introduced through various functionalization reactions.
Industrial Production Methods
Industrial production of 2-(1,5-Naphthyridin-4-yl)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,5-Naphthyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1,5-Naphthyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1,5-Naphthyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine ring can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The propanoic acid group enhances the compound’s solubility and bioavailability, facilitating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,5-Naphthyridin-4-yl)propanoic acid: Similar structure but with the propanoic acid group at a different position.
1,8-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions.
Quinolines: Compounds with a similar fused ring structure but with only one nitrogen atom.
Uniqueness
2-(1,5-Naphthyridin-4-yl)propanoic acid is unique due to its specific arrangement of the naphthyridine ring and propanoic acid group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-(1,5-naphthyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-7(11(14)15)8-4-6-12-9-3-2-5-13-10(8)9/h2-7H,1H3,(H,14,15) |
Clave InChI |
SOJPQDGHLTVHQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C(=NC=C1)C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Butyl[(2,6-difluorophenyl)methyl]amine](/img/structure/B13304583.png)



![1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol](/img/structure/B13304607.png)

![2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione](/img/structure/B13304618.png)



